An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)propane-1,3-diol
An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-(Hydroxymethyl)propane-1,3-diol (CAS 4704-94-3), a versatile polyhydric alcohol. This document details its physical and chemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it explores its emerging role in drug development, particularly as a key building block in the synthesis of therapeutic oligonucleotides.
Core Chemical Properties
2-(Hydroxymethyl)propane-1,3-diol, also known as tris(hydroxymethyl)methane or trimethylolmethane, is a triol featuring a central methane (B114726) core substituted with three hydroxymethyl groups. This structure imparts high polarity and water solubility to the molecule.
Physical Properties
The key physical properties of 2-(Hydroxymethyl)propane-1,3-diol are summarized in the table below, providing a ready reference for laboratory and developmental applications.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₃ | [1][2] |
| Molecular Weight | 106.12 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 63-68 °C (decomposes) | [3][4] |
| Boiling Point | 158 °C at 1.5 Torr | [4][5] |
| Flash Point | 89 °C (closed cup) | [3][4] |
| Density | 1.213 ± 0.06 g/cm³ (predicted) | [4][5] |
| pKa | 14.10 ± 0.10 (predicted) | [4] |
Chemical Reactivity and Stability
2-(Hydroxymethyl)propane-1,3-diol is a stable compound under standard conditions, though it is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides. Its three primary hydroxyl groups are the sites of its chemical reactivity, readily undergoing esterification and etherification reactions. This trifunctionality makes it a valuable branching monomer in the synthesis of more complex molecules and polymers.[4]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(Hydroxymethyl)propane-1,3-diol.
Mass Spectrometry
The mass spectrum of 2-(Hydroxymethyl)propane-1,3-diol provides key information about its molecular weight and fragmentation pattern. The NIST database provides a publicly available mass spectrum for this compound.[6]
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and verification of the properties of 2-(Hydroxymethyl)propane-1,3-diol.
Synthesis of 2-(Hydroxymethyl)propane-1,3-diol
A general procedure for the synthesis of 2-(Hydroxymethyl)propane-1,3-diol involves the reaction of a precursor with sodium methanolate.[4]
Procedure:
-
Dissolve the starting material (360 g, 0.86 mol) in methanol (B129727) (2 L).
-
Add sodium methanolate (139 g, 2.58 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 20 hours.
-
After the reaction is complete, remove the solvent by evaporation.
-
Wash the residue twice with chloroform (B151607) and combine the organic phases.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate.
-
Crystallize the concentrated product from isobutanol to yield white powdered 2-(Hydroxymethyl)propane-1,3-diol.[4]
Synthesis workflow for 2-(Hydroxymethyl)propane-1,3-diol.
Determination of Melting Point
The melting point of an organic solid can be determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.
Procedure:
-
Seal one end of a capillary tube.
-
Introduce a small amount of the finely powdered solid into the capillary tube.
-
Attach the capillary tube to a thermometer.
-
Heat the sample slowly in a heating bath.
-
Record the temperature at which melting begins and the temperature at which the solid is completely liquefied.
Determination of Boiling Point
The boiling point is determined by heating the liquid in a tube with an inverted capillary and observing the temperature at which a steady stream of bubbles emerges.
Procedure:
-
Place a small amount of the liquid in a fusion tube.
-
Invert a sealed capillary tube into the fusion tube.
-
Heat the setup slowly and uniformly.
-
Note the temperature when a rapid and continuous stream of bubbles emerges from the capillary tube.
Determination of Solubility
Solubility is determined by adding a solute to a solvent at a constant temperature until no more solute dissolves.
Procedure:
-
Measure a known volume of the solvent into a test tube and record the temperature.
-
Weigh a known mass of the solute.
-
Add small, weighed portions of the solute to the solvent, shaking to dissolve after each addition.
-
Continue adding the solute until a saturated solution is formed (i.e., no more solute dissolves).
-
Calculate the mass of the dissolved solute to determine the solubility.
Role in Drug Development: Synthesis of 2-5A-Antisense Chimeras
A significant application of 2-(Hydroxymethyl)propane-1,3-diol in the realm of drug development is its use as a branching monomer in the synthesis of 2-5A-antisense chimeras. These chimeric molecules are designed to activate RNase L, a key enzyme in the innate immune response to viral infections.
The RNase L Pathway
RNase L is an endoribonuclease that, when activated, degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication. The activation of RNase L is triggered by 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) upon detection of double-stranded RNA, a hallmark of viral infection.
The RNase L activation pathway in innate immunity.
Synthesis of 2-5A-Antisense Chimeras
2-(Hydroxymethyl)propane-1,3-diol serves as a trifunctional branching point for the solid-phase synthesis of these chimeras. The synthesis is carried out using the phosphoramidite (B1245037) method, a standard technique for oligonucleotide synthesis.[8][9]
General Experimental Workflow (Phosphoramidite Method):
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.
-
Coupling: Reaction of the free 5'-hydroxyl group with the next phosphoramidite monomer, activated by a catalyst. 2-(Hydroxymethyl)propane-1,3-diol, with its three hydroxyl groups, can be introduced as a phosphoramidite to create a branching point.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Cleavage and Deprotection: Release of the synthesized oligonucleotide from the solid support and removal of all protecting groups.
General workflow for the synthesis of 2-5A-antisense chimeras.
By incorporating 2-(Hydroxymethyl)propane-1,3-diol, multiple 2-5A moieties can be attached to a single antisense oligonucleotide, potentially enhancing the activation of RNase L and the therapeutic efficacy of the chimera. This approach represents a promising strategy for the development of novel antiviral and immunomodulatory drugs. The use of this simple triol as a versatile building block highlights its importance in advanced pharmaceutical synthesis.[10]
References
- 1. 4704-94-3|2-(Hydroxymethyl)propane-1,3-diol|BLD Pharm [bldpharm.com]
- 2. 2-(HYDROXYMETHYL)-1,3-PROPANEDIOL | 4704-94-3 [chemicalbook.com]
- 3. 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- [webbook.nist.gov]
- 4. Synthesis and biological activities of 8-substituted 2-5A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis of 2',5'-oligoadenylate analogs containing an adenine acyclonucleoside and their ability to activate human RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. DNA寡核苷酸合成 [sigmaaldrich.com]
- 9. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
